2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

Description

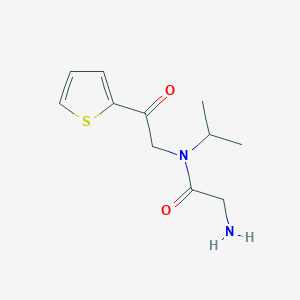

2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a substituted acetamide derivative characterized by a thiophene ring, an isopropyl group, and a primary amine moiety. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molar mass of 264.32 g/mol (calculated). The compound features a tertiary amide linkage and a ketone group adjacent to the thiophene ring, which may influence its electronic and steric properties.

Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog (Ref: 10-F087196), limiting its accessibility for current research .

Properties

IUPAC Name |

2-amino-N-(2-oxo-2-thiophen-2-ylethyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQUPKIEBFTEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=CC=CS1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves several synthetic routes. One common method includes the reaction of 2-thiophen-2-yl-ethylamine with isopropyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or the thiophene ring is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. The presence of the thiophene ring in 2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may also exhibit such activity, making it a candidate for developing new antibiotics .

Case Study:

A study evaluated the antibacterial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound displayed promising inhibitory effects, particularly against resistant strains .

2. Anti-inflammatory Properties

Thiophene derivatives have been explored for their anti-inflammatory effects. The incorporation of amino and acetamide groups may contribute to the modulation of inflammatory pathways, making this compound a potential candidate for anti-inflammatory drug development .

Case Study:

In vitro studies on thiophene-based compounds demonstrated their ability to reduce pro-inflammatory cytokine production in macrophages. This suggests that this compound could be further investigated for its therapeutic effects in inflammatory diseases .

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its thiophene moiety can facilitate the formation of conductive polymers, which are essential in electronic applications.

Case Study:

Research involving the polymerization of thiophene derivatives has shown enhanced electrical conductivity and stability in resulting materials. This indicates that incorporating this compound into polymer matrices could lead to innovative materials for electronic devices .

Understanding the biological activity and potential toxicity of this compound is crucial for its application in pharmaceuticals.

Toxicological Studies:

Preliminary toxicological assessments suggest that compounds with similar structures exhibit low toxicity profiles in mammalian models, making them suitable candidates for further development in drug formulation .

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Acetamide Moieties

2-Chloro-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

- Molecular Formula: C₁₁H₁₄ClNO₂S

- Molar Mass : 259.75 g/mol

- Key Differences: Substitution of the primary amine (-NH₂) with chlorine (-Cl) alters the compound’s polarity and reactivity.

- Applications : Used in synthetic organic chemistry as an intermediate for heterocyclic compounds .

| Parameter | Target Compound | Chloro Analogue |

|---|---|---|

| Substituent | -NH₂ | -Cl |

| Molecular Weight | 264.32 g/mol | 259.75 g/mol |

| Commercial Status | Discontinued | Available (5 suppliers) |

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Molecular Formula : C₁₆H₁₁F₃N₂OS

- Key Differences : Replacement of the thiophene ring with a benzothiazole scaffold and a trifluoromethyl group enhances lipophilicity and metabolic stability. The benzothiazole moiety is associated with kinase inhibition and anticancer activity in patented compounds (EP3348550A1) .

Functional Group Variations in Acetamide Derivatives

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Molecular Formula : C₂₂H₂₉N₂O₅

- This compound demonstrated a 58% yield in synthesis via acetylation and chromatographic purification, with confirmed structure by ¹H/¹³C NMR .

- Biological Relevance : Morpholine derivatives are widely explored for CNS activity due to their blood-brain barrier permeability .

| Parameter | Target Compound | Morpholine Derivative |

|---|---|---|

| Core Structure | Thiophene | Morpholine |

| Synthetic Yield | Not reported | 58% |

| Functional Groups | Amine, ketone | Acetyl, morpholinone |

2-(Ethylisopropylamino)ethanethiol

- Molecular Formula : C₇H₁₇NS

- Key Differences: Replacement of the acetamide backbone with a thiol (-SH) and ethylisopropylamino group alters redox properties and metal-binding capacity. Such compounds are classified under Schedule 2B12 for chemical safety regulations .

Impact of Substituent Position and Electronic Effects

- Thiophene vs. Benzothiazole : Thiophene’s electron-rich aromatic system may facilitate π-π stacking interactions, whereas benzothiazole’s fused ring system enhances planarity and π-deficient character, favoring interactions with hydrophobic enzyme pockets .

- Amino vs. Chloro Substituents: The -NH₂ group in the target compound can participate in hydrogen bonding, critical for receptor-ligand interactions. In contrast, the -Cl group in its chloro analogue may enhance stability against oxidative degradation .

Biological Activity

2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, with the CAS number 1353952-41-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes an isopropyl group, an amino group, and a thiophene derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 254.35 g/mol |

| CAS Number | 1353952-41-6 |

| Chemical Formula | C₁₂H₁₈N₂O₂S |

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that certain piperidine derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure can enhance their efficacy against tumors .

Case Study:

A study published in MDPI highlighted the potential of thiophene-containing compounds in inducing apoptosis in cancer cells. The findings indicated that these compounds could interact with specific protein targets involved in cell survival pathways, leading to increased apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Compounds with similar thiophene structures have been investigated for their ability to modulate signaling pathways involved in neurodegeneration. For instance, studies on related compounds have shown that they can influence the insulin-like growth factor (IGF) signaling pathway, which is critical for neuronal survival .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Targets : Similar compounds have been shown to inhibit specific proteins involved in cell proliferation and survival.

- Modulation of Signaling Pathways : The interaction with signaling pathways such as IGF and possibly others related to apoptosis and cell cycle regulation.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could protect neuronal cells from oxidative stress.

Research Findings

A systematic review of literature shows varied biological activities associated with thiophene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.